3-(4-Methylpiperazin-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

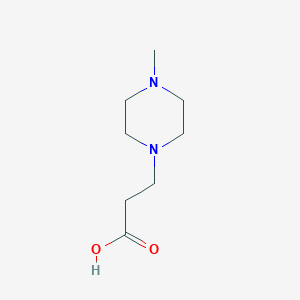

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHLMMUXJIDENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362761 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55480-45-0 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55480-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Methylpiperazin-1-yl)propanoic acid CAS number

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The primary CAS Number for the free acid is 55480-45-0 [1][2], while its dihydrochloride salt is identified by CAS Number 59695-29-3 [3]. This document details the compound's physicochemical properties, provides a robust and field-proven synthetic protocol, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The insights herein are curated for professionals requiring a deep technical understanding of this versatile chemical entity, moving beyond simple data provision to explain the causality behind its synthesis and application.

Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Key Identifiers

The compound is systematically named and cataloged under various identifiers across chemical databases, ensuring its unambiguous identification.

-

Systematic Name: this compound

-

CAS Number (Dihydrochloride Salt): 59695-29-3[3]

-

MDL Number: MFCD00513444[4]

Physicochemical Properties

The compound's physical and chemical characteristics, summarized in Table 1, dictate its behavior in experimental settings, including solubility, reactivity, and storage conditions. The data presented are a combination of experimentally derived values and validated computational predictions.

| Property | Value | Source(s) |

| Molecular Weight | 172.22 g/mol | [4][5] |

| Physical Form | Solid | [1][4] |

| Boiling Point | 305.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.55 ± 0.10 (Predicted) | [1] |

| SMILES String | CN1CCN(CC1)CCC(O)=O | [4][5] |

| Storage Conditions | Store in freezer (-20°C), sealed in dry atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved via a conjugate addition reaction, a cornerstone of C-N bond formation in organic chemistry. This approach is favored for its high atom economy, operational simplicity, and scalability.

Retrosynthetic Analysis and Strategy

The logical disconnection for this target molecule points to two primary synthons: 1-methylpiperazine and an acrylic acid equivalent. The most direct and reliable forward synthesis involves a Michael addition of 1-methylpiperazine to an acrylate ester, followed by saponification (ester hydrolysis) to yield the desired carboxylic acid. Using an ester derivative of acrylic acid, such as ethyl acrylate, is strategically advantageous as it prevents undesirable polymerization of acrylic acid and avoids acid-base side reactions with the basic piperazine nitrogen.

Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol describes a robust, two-step procedure for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol, 1.0 eq).

-

Solvent and Reagent Addition: Dissolve the 1-methylpiperazine in ethanol (100 mL). To this solution, add ethyl acrylate (11.0 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes at room temperature. The slight excess of acrylate ensures complete consumption of the starting piperazine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude oil, which is the ethyl ester intermediate[6], can be carried forward to the next step without extensive purification.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of water (50 mL) and ethanol (50 mL). Add sodium hydroxide (6.0 g, 0.15 mol, 1.5 eq) and heat the mixture to 60 °C for 2-3 hours.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 6-7 with concentrated hydrochloric acid. This step protonates the carboxylate to form the zwitterionic product, which will precipitate out of the solution.

-

Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual impurities.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to yield this compound as a white crystalline solid.

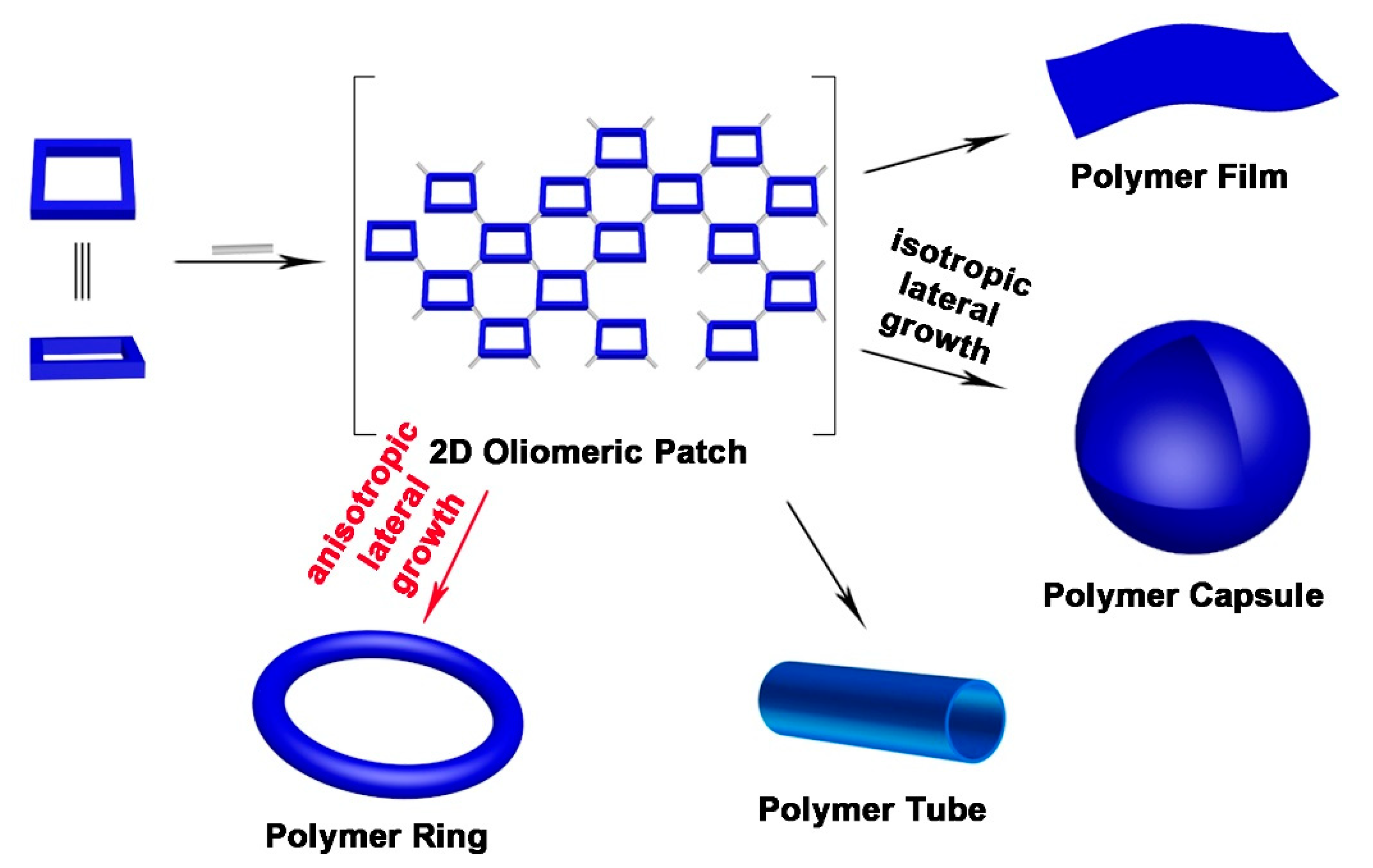

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthetic pathway.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and linker in the design of complex bioactive molecules. Its value lies in the unique combination of the piperazine ring and the propanoic acid tail.

The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable properties:

-

Physicochemical Properties: The two nitrogen atoms allow for modulation of pKa and hydrogen bonding potential, which can improve aqueous solubility and oral bioavailability.

-

Receptor Interaction: The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.[7]

-

Synthetic Versatility: The secondary amine of a monosubstituted piperazine (like the one in our title compound) provides a reactive handle for further chemical modification.

Role as a Linker and Pharmacophore Component

The molecule combines the piperazine scaffold with a three-carbon carboxylic acid linker. This bifunctional nature allows it to:

-

Connect Fragments: The carboxylic acid can be converted to an amide, ester, or other functional groups to link the piperazine core to another pharmacophore.

-

Modulate Solubility: The ionizable carboxylic acid group can be used to impart water solubility to a larger, more hydrophobic molecule.

-

Target Specific Interactions: The terminal methyl group on the piperazine provides a defined, non-polar interaction point, while the propanoic acid tail offers flexibility and hydrogen bonding capabilities.

This structure is particularly relevant in the development of kinase inhibitors, such as those targeting mTOR, where piperazine-containing side chains are frequently employed to occupy specific pockets in the enzyme's active site.[8] Similarly, propanoic acid derivatives are being explored as scaffolds for novel anticancer agents.[9]

Conceptual Role in Drug Discovery

The diagram below illustrates the logical flow of how a simple building block like this compound is integrated into a drug discovery program.

Caption: Role of the title compound as a building block in drug discovery.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound is classified as a hazardous substance requiring careful management.

GHS Hazard Classification

The compound's hazard profile is dominated by its potential to cause severe eye damage.[4][10][11]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation, Category 1 | (GHS05) | Danger | H318: Causes serious eye damage. |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

If Ingested: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Storage and Stability

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][13] For long-term stability, storage in a freezer at -20°C is recommended.[1] The substance is a combustible solid but is not highly flammable.[4]

Conclusion

This compound (CAS: 55480-45-0) is a synthetically accessible and highly versatile heterocyclic building block. Its value in modern drug discovery is rooted in the privileged nature of the piperazine scaffold combined with a functional propanoic acid linker. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its unique structural attributes in the creation of novel, high-value molecules.

References

-

American Chemical Society. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Link][14]

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link][15]

-

National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed Central. [Link][8]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link][9]

-

National Center for Biotechnology Information. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. PubMed Central. [Link][7]

Sources

- 1. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 55480-45-0 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYL ESTER >98% CAS#: 7148-05-2 [amp.chemicalbook.com]

- 7. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dcfinechemicals.com [dcfinechemicals.com]

3-(4-Methylpiperazin-1-yl)propanoic acid chemical properties

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a propanoic acid tail, providing a handle for amide bond formation and other conjugations, with a 4-methylpiperazine headpiece. The piperazine motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility, modulate lipophilicity, and engage in crucial hydrogen bonding interactions with biological targets. The N-methyl substitution on the piperazine ring often enhances metabolic stability and can fine-tune the basicity of the distal nitrogen.

This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical considerations for this compound, designed for researchers and scientists engaged in its application.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental identifiers and physicochemical properties is the foundation for its effective use in any research or development workflow. These properties dictate its behavior in both chemical reactions and biological systems.

Nomenclature and Structural Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by various synonyms in commercial and chemical databases.[1] The key identifiers are crucial for unambiguous sourcing and literature review.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 55480-45-0 | [2][3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [2][4][5] |

| Molecular Weight | 172.22 g/mol | [2][4][5] |

| SMILES | CN1CCN(CC1)CCC(O)=O | [4][5] |

| InChI | 1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | [4][5] |

| InChIKey | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [4][5] |

| PubChem Substance ID | 329772863 | [4] |

Physicochemical Characteristics

The predicted physicochemical properties provide initial guidance for experimental design, including solvent selection, pH adjustment, and reaction conditions. The presence of both an acidic carboxylic acid group and a basic tertiary amine makes this molecule zwitterionic, with its net charge being highly dependent on pH.

| Property | Predicted Value | Significance for Researchers |

| Physical Form | Solid | [2][4] |

| pKa (acidic) | 4.55 ± 0.10 | [2] |

| Boiling Point | 305.5 ± 27.0 °C | [2] |

| Density | 1.095 ± 0.06 g/cm³ | [2] |

The predicted acidic pKa of ~4.55 corresponds to the carboxylic acid group.[2] Below this pH, the carboxyl group is predominantly protonated (-COOH). The basicity of the tertiary amines in the piperazine ring is also a critical factor; the pKa of the conjugate acid of N-methylpiperazine is approximately 7.6. This duality means the molecule's solubility and reactivity are highly tunable with pH. For instance, in typical physiological conditions (pH ~7.4), the carboxylic acid will be deprotonated (-COO⁻) and one of the piperazine nitrogens will be protonated, forming a zwitterion.

Synthesis and Manufacturing Insights

While multiple synthetic routes exist for compounds of this class, a particularly insightful approach for producing structurally related chiral amino acids involves an enantioselective route, which is highly relevant for drug development where stereochemistry is critical.[6] A representative large-scale synthesis for a similar chiral amino acid provides a robust template for understanding the production of such molecules.[6]

The process begins with a readily available and inexpensive chiral starting material, such as D-serine, and proceeds through several steps to create a key intermediate: a chiral triflate.[6] The core of the synthesis is a stereospecific SN2 displacement of this chiral triflate with N-methylpiperazine. This reaction proceeds with a high degree of stereocontrol, ensuring the desired enantiomer is formed.[6] The final step involves a simple deprotection, such as hydrogenolysis to remove a benzyl ester protecting group, to yield the final amino acid product.[6] This method has been successfully scaled for manufacturing, demonstrating its efficiency and high optical purity output (>99.5% e.p.).[6]

Caption: Enantioselective synthesis workflow for piperazine-substituted amino acids.

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of this compound is critical. A multi-step analytical approach is required. While specific analytical data for this exact compound is not always published by suppliers, a standard workflow can be established based on its structure and related molecules.[5][7][8]

-

Identity Confirmation : The primary structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). NMR provides detailed information about the proton and carbon environments, confirming the connectivity of the propanoic acid chain to the methylpiperazine ring. MS confirms the molecular weight and provides fragmentation patterns consistent with the structure.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity. For related propanoic acid impurities in active pharmaceutical ingredients (APIs), reversed-phase HPLC methods have been developed.[9] A typical method would utilize a C18 or similar column with a mobile phase consisting of an acetonitrile and buffer solution, allowing for the separation of the main compound from starting materials, by-products, or degradation products.[9]

-

Physicochemical Testing : Techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify polymorphic forms. Karl Fischer titration is used to quantify water content.

Caption: Standard analytical workflow for quality control and characterization.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage Conditions : The material should be stored in a dry, sealed container, often in a freezer at temperatures under -20°C to minimize degradation over long periods.[2][3]

-

Safety Profile : The compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[4] The specific hazard statement is H318 (Causes serious eye damage).[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory when handling this substance.[4]

Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry. The propanoic acid group is an ideal anchor for creating amide libraries by coupling it with various amines. This allows for the rapid exploration of chemical space around a core structure. The 4-methylpiperazine moiety is incorporated to:

-

Enhance Solubility : The basic nitrogen atoms can be protonated to form salts, significantly improving aqueous solubility, which is a common challenge in drug development. The dihydrochloride salt is a common form for this purpose.[10]

-

Modulate Pharmacokinetics : The piperazine ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Engagement : The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating interactions with protein targets like kinases, GPCRs, and proteases.

Its utility as a building block for more complex, high-value molecules, such as non-standard amino acids, underscores its importance for creating novel chemical entities with potential therapeutic applications.[6]

References

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. American Chemical Society. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. Available from: [Link]

-

Wikipedia. Propionic acid. Wikimedia Foundation. Available from: [Link]

-

Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Lviv Polytechnic National University. Available from: [Link]

-

Bishop State Community College. Carboxylic Acids. Bishop State. Available from: [Link]

-

UNII. LFA72K58ZF. U.S. Food and Drug Administration. Available from: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Royal Society of Chemistry. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

-

PubChem. 3-(Methylthio)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Library of Medicine. Available from: [Link]

Sources

- 1. Carboxylic Acids [colapret.cm.utexas.edu]

- 2. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, 55480-45-0 | BroadPharm [broadpharm.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Methylpiperazin-1-yl)propanoic acid, a valuable building block in contemporary drug discovery and development. The document elucidates the chemical principles, reaction mechanisms, and practical execution of the most efficient synthetic route. Detailed experimental protocols, data analysis, and visual representations of the chemical transformations are included to support researchers, chemists, and professionals in the pharmaceutical sciences in the reliable and scalable production of this compound. This guide is structured to offer not just a procedural outline, but also a deep understanding of the causality behind the methodological choices, ensuring both scientific integrity and practical applicability.

Introduction and Significance

This compound, with a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol , is a bifunctional molecule incorporating a tertiary amine within a piperazine ring and a terminal carboxylic acid.[1][2][3] This structural arrangement makes it a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates. The propanoic acid tail provides a handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest.

The synthesis of derivatives of this compound is crucial for the development of novel therapeutics, and a robust and scalable synthetic pathway to the core molecule is therefore of high importance.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic disconnections. However, the most direct and industrially scalable approach is a two-step sequence involving an initial Aza-Michael addition followed by ester hydrolysis. This pathway is favored due to the ready availability and relatively low cost of the starting materials, as well as the generally high yields and clean conversions of the reactions.

Alternative routes, such as the alkylation of 1-methylpiperazine with a 3-halopropanoic acid derivative, are often plagued by side reactions, including quaternization of the piperazine nitrogens and the need for harsher reaction conditions. Therefore, the Aza-Michael addition pathway stands out as the most efficient and reliable method.

The Aza-Michael Addition Pathway: A Detailed Exploration

The recommended synthetic route is a two-step process:

-

Step 1: Aza-Michael Addition of 1-methylpiperazine to an acrylic acid ester (e.g., ethyl acrylate) to form ethyl 3-(4-methylpiperazin-1-yl)propanoate.

-

Step 2: Ester Hydrolysis of the resulting ester to yield the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Step 1: Aza-Michael Addition of 1-Methylpiperazine to Ethyl Acrylate

The core of this synthesis is the nucleophilic 1,4-conjugate addition of the secondary amine of 1-methylpiperazine to the electron-deficient alkene of ethyl acrylate. This reaction, a classic example of an Aza-Michael addition, is a highly efficient method for forming carbon-nitrogen bonds.[4]

Mechanism: The reaction proceeds via the nucleophilic attack of the secondary nitrogen of 1-methylpiperazine on the β-carbon of the ethyl acrylate. The resulting enolate intermediate is then protonated, typically by the solvent or another molecule of the amine, to yield the final adduct.

Caption: Mechanism of the Aza-Michael Addition.

Experimental Considerations:

-

Solvent: While the reaction can be run neat (solvent-free), the use of a protic solvent such as methanol or ethanol is often beneficial to facilitate proton transfer and control the reaction temperature. Aprotic polar solvents can also be used.[5]

-

Temperature: The reaction is typically exothermic. For smaller scale reactions, it can often be run at room temperature. For larger scale syntheses, initial cooling may be necessary, followed by heating to drive the reaction to completion. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, reducing reaction times from hours to minutes.[2][6][7]

-

Catalysis: This reaction often proceeds efficiently without a catalyst. However, in cases of less reactive substrates or to improve reaction rates, various catalysts such as Lewis acids (e.g., LiClO₄) or bases can be employed.[4] For this specific transformation, the inherent basicity of 1-methylpiperazine is usually sufficient to promote the reaction.

-

Stoichiometry: A slight excess of either the amine or the acrylate can be used to ensure complete conversion of the limiting reagent. A 1:1 molar ratio is a common starting point.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Materials:

-

1-Methylpiperazine (Reagent Grade, ≥99%)

-

Ethyl acrylate (Reagent Grade, contains inhibitor)

-

Methanol (Anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol).

-

Add 100 mL of methanol to the flask and stir to dissolve the 1-methylpiperazine.

-

Slowly add ethyl acrylate (10.0 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil.

-

The crude ethyl 3-(4-methylpiperazin-1-yl)propanoate can be purified by vacuum distillation, though for the subsequent hydrolysis step, the crude product is often of sufficient purity.

Step 2: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Heating the ester with a dilute mineral acid, such as hydrochloric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification):

This is often the preferred method as it is an irreversible process. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, in an aqueous or aqueous-alcoholic solution. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.[8]

Experimental Considerations:

-

Choice of Conditions: Basic hydrolysis is generally faster and irreversible, making it a more common choice for preparative scale synthesis.

-

Work-up: For basic hydrolysis, careful acidification is required to precipitate the product. The isoelectric point of the amino acid should be considered to maximize recovery. The product can be isolated by filtration or extraction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Crude ethyl 3-(4-methylpiperazin-1-yl)propanoate (from Step 1)

-

Sodium hydroxide (pellets)

-

Deionized water

-

Concentrated hydrochloric acid

-

pH paper or pH meter

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Dissolve sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water in an Erlenmeyer flask.

-

Add the crude ethyl 3-(4-methylpiperazin-1-yl)propanoate (~0.1 mol) to the sodium hydroxide solution.

-

Heat the mixture with stirring to 80-90 °C for 2-3 hours.

-

Monitor the disappearance of the ester by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 6-7 (the isoelectric point). The product may precipitate as a white solid.

-

If precipitation is slow, the solution can be concentrated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Key Analytical Data |

| Ethyl 3-(4-methylpiperazin-1-yl)propanoate | C₁₀H₂₀N₂O₂ | 200.28 | >90% | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, GC-MS |

| This compound | C₈H₁₆N₂O₂ | 172.22 | >85% (from ester) | White crystalline solid | ¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis |

Characterization Notes:

-

¹H NMR: The proton NMR spectrum of the final product will show characteristic peaks for the N-methyl group (singlet), the piperazine ring protons (multiplets), and the two methylene groups of the propanoic acid chain (triplets).

-

¹³C NMR: The carbon NMR will confirm the presence of all eight unique carbon atoms in the molecule.

-

FT-IR: The infrared spectrum will show a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

-

Purity: The purity of the final product can be assessed by HPLC and elemental analysis.

Conclusion and Future Perspectives

The Aza-Michael addition of 1-methylpiperazine to ethyl acrylate followed by basic hydrolysis represents a highly efficient, scalable, and reliable pathway for the synthesis of this compound. The reaction conditions are mild, the starting materials are readily available, and the work-up procedures are straightforward, making this an ideal method for both academic research and industrial production.

Further optimization of this process could involve the exploration of continuous flow reactors for the Aza-Michael addition step, which could offer enhanced control over reaction parameters and improved safety for large-scale manufacturing. Additionally, the development of enzymatic hydrolysis methods for the final step could provide a greener alternative to the use of strong acids or bases. This foundational synthesis opens the door to the creation of a diverse library of derivatives for continued innovation in drug discovery.

References

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347.[2][6][7]

-

Dau Duc. (2018). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate.[4]

-

Sigma-Aldrich. This compound AldrichCPR.[1]

- ChemicalBook. 55480-45-0(this compound) Product Description.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 276200, this compound". PubChem.

-

Clark, J. (2015). The Hydrolysis of Esters. Chemistry LibreTexts.[8]

-

Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.[9]

-

Van Lommel, R., et al. (2019). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 84(15), 9343-9352.[5]

-

Amerigo Scientific. This compound.[3]

-

AstraZeneca. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications.[10]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-yl)propanoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's formal nomenclature, key physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By grounding the discussion in established chemical principles and citing authoritative methodologies, this guide serves as a practical resource for scientists utilizing this versatile building block. We will explore a large-scale enantioselective manufacturing route, outline a robust workflow for structural and purity verification, and discuss the compound's broader applications, stemming from the well-established pharmacological importance of the piperazine scaffold.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity begins with its formal name and fundamental properties. These data points are critical for literature searches, regulatory submissions, and experimental design.

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name This compound is derived as follows:

-

Propanoic acid : The parent structure is a three-carbon carboxylic acid.[1][2] The carbon of the carboxyl group (-COOH) is designated as position 1.

-

3-(...) : This indicates that a substituent is attached to the third carbon of the propanoic acid chain.

-

piperazin-1-yl : The substituent is a piperazine ring, attached via one of its nitrogen atoms (position 1).[3][4]

-

4-Methyl : A methyl group is attached to the second nitrogen atom at the opposite side of the six-membered ring (position 4).[5]

This systematic nomenclature provides an unambiguous description of the compound's molecular structure.

Physicochemical Data

The compound is typically a solid at room temperature and is often utilized in its free base form or as a more stable salt, such as the dihydrochloride.[6][7][8] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₂ | [6][9] |

| Molecular Weight | 172.22 g/mol | [6][9] |

| CAS Number | 55480-45-0 | [7][10][11] |

| Appearance | Solid | [6][7] |

| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [6][9] |

| SMILES | CN1CCN(CC1)CCC(=O)O | [6][9] |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [7] |

| Common Salt Form | Dihydrochloride (CAS: 59695-29-3) | [8] |

Synthesis and Manufacturing

The synthesis of this compound is a critical step for its application in further research and development. While several routes are conceivable, recent literature highlights a scalable, enantioselective process, underscoring its importance as a chiral building block.[12]

Core Synthetic Strategy: Nucleophilic Substitution

The fundamental transformation involves the formation of a C-N bond between the N-methylpiperazine nucleophile and a three-carbon electrophile bearing a carboxylic acid or a precursor group. A highly effective and scalable approach utilizes the SN2 displacement of a chiral triflate, which proceeds with excellent stereocontrol.[12] This method is superior to older routes that relied on the resolution of racemic mixtures, which are inherently less efficient.[12]

Protocol: Large-Scale Asymmetric Synthesis

The following protocol is adapted from a validated, large-scale manufacturing process and provides a robust pathway to the chiral molecule.[12] The causality behind this multi-step process is rooted in achieving high optical purity, which is often a prerequisite for modern pharmaceutical candidates.

Step 1: Preparation of the Chiral Triflate Precursor

-

This key intermediate is prepared in five steps starting from the inexpensive and readily available D-serine, achieving >99% enantiomeric purity.[12] The use of a chiral pool starting material like D-serine is a common and cost-effective strategy for asymmetric synthesis.

Step 2: Nucleophilic Displacement with N-Methylpiperazine

-

Dissolve the chiral triflate precursor in a suitable aprotic solvent (e.g., acetonitrile).

-

Add N-methylpiperazine to the reaction mixture. This reaction is the core SN2 displacement step.[12]

-

The process can be run in batch or, for improved control and purity, in a continuous-flow manufacturing setup, which has been shown to yield the product in >99% enantiomeric purity on an 80 kg scale.[12]

Step 3: Deprotection and Isolation

-

The product from the previous step is typically a protected ester (e.g., a benzyl ester).[12] This protecting group strategy is employed to prevent the acidic proton of the carboxylic acid from interfering with the nucleophilic substitution.

-

Perform deprotection via hydrogenolysis. This involves reacting the benzyl-protected ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. This is a clean and efficient method for removing benzyl protecting groups.

-

Following deprotection, isolate the final amino acid product as its dihydrochloride salt.[8][12] Salt formation aids in purification and improves the stability and handling of the final compound.

Visualization: Asymmetric Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach ensures trustworthiness by providing orthogonal data points that, together, create a complete analytical picture.

Protocol: Structural Elucidation and Purity Assessment

This protocol describes a self-validating system for confirming the synthesis of this compound.

Step 1: Mass Spectrometry (MS) for Molecular Weight Verification

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Infuse the sample into the ESI source.

-

Expected Result: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to 173.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₁₆N₂O₂.[13]

Step 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

-

Technique: ¹H and ¹³C NMR Spectroscopy.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Expected ¹H NMR Signals: Protons corresponding to the N-methyl group, the inequivalent protons on the piperazine ring, and the two methylene groups of the propanoic acid chain.

-

Expected ¹³C NMR Signals: Carbons corresponding to the carboxyl group, the N-methyl group, and the distinct carbons of the piperazine and propanoic acid backbone. The unique chemical shifts and coupling patterns provide a definitive fingerprint of the molecular structure.

Step 3: Infrared (IR) Spectroscopy for Functional Group Identification

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Procedure: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: A broad absorption band characteristic of the O-H stretch of the carboxylic acid. A strong absorption for the C=O (carbonyl) stretch.[13] C-H and C-N stretching and bending vibrations will also be present.

Step 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection.

-

Rationale: This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities.[14]

-

Procedure: Develop a method using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer (e.g., phosphate buffer or formic acid).

-

Expected Result: A single major peak corresponding to the product. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Visualization: Analytical Characterization Workflow

Caption: Logical workflow for the analytical validation of the synthesized compound.

Applications in Research and Drug Development

The value of this compound lies in its structural components, which are highly relevant in modern pharmacology.

-

The Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse pharmacological activities.[15][16] It is a versatile building block known to improve the pharmacokinetic properties of drug candidates.[17]

-

Substituted Amino Acid: As a non-natural, substituted amino acid, this compound can be incorporated into peptides or used as a chiral starting material for more complex targets.[12]

-

Linker Technology: The bifunctional nature of the molecule—containing a nucleophilic secondary amine (within the ring, post-protonation) and a carboxylic acid—makes it an ideal candidate for use as a linker in applications such as PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs).

Safety and Handling

For research purposes, it is crucial to handle all chemicals with appropriate care.

-

Hazards: Commercial suppliers classify this compound with the GHS05 pictogram, indicating it can cause severe eye damage.[6] The hazard statement H318 (Causes serious eye damage) is assigned.[6]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Recommended precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: The compound should be stored in a dry, well-sealed container in a freezer at -20°C to ensure long-term stability.[7]

References

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. American Chemical Society. [Link]

-

Chemistry Stack Exchange. What are the IUPAC names for singly- and doubly-protonated piperazine?. Stack Exchange Inc. [Link]

-

Wikipedia. Piperazine. Wikimedia Foundation. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. [Link]

-

Wikipedia. Piperazine. Wikimedia Foundation. [Link]

-

Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Scribd, Inc. [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Propionic acid. Wikimedia Foundation. [Link]

-

University of Calgary. Carboxylic Acids. [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Library of Medicine. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

PubMed Central. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. National Library of Medicine. [Link]

Sources

- 1. Propionic acid - Wikipedia [en.wikipedia.org]

- 2. Carboxylic Acids [colapret.cm.utexas.edu]

- 3. Piperazine [medbox.iiab.me]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. This compound, 55480-45-0 | BroadPharm [broadpharm.com]

- 11. Hit2Lead | this compound | CAS# 55480-45-0 | MFCD00513444 | BB-4010145 [hit2lead.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]

- 17. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Methylpiperazin-1-yl)propanoic acid SMILES notation

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in modern pharmacology, this compound serves as a versatile starting material for the synthesis of complex molecular architectures. Its structure features a nucleophilic N-methylpiperazine ring, a flexible three-carbon linker, and a terminal carboxylic acid group. This unique combination of functional groups allows for diverse chemical modifications, making it an invaluable tool for creating libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and its applications as a foundational element in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the cornerstone of its effective application in research. This compound is a solid at room temperature with a molecular weight of 172.22 g/mol .[1][2] Its key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| SMILES Notation | CN1CCN(CC1)CCC(O)=O | [1][2] |

| IUPAC Name | This compound | N/A |

| CAS Number | 55480-45-0 | [3][4][5] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Physical Form | Solid | [1][3] |

| Predicted pKa | 4.55 ± 0.10 | [3] |

| Predicted Boiling Point | 305.5 ± 27.0 °C | [3] |

| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Michael addition reaction, a robust and high-yielding method ideal for this class of compounds. This approach involves the conjugate addition of 1-methylpiperazine to an acrylate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This two-step process is favored for its operational simplicity and the ready availability of the starting materials.

Diagram of the Synthetic Pathway

Caption: General synthetic route via Michael addition and subsequent hydrolysis.

Detailed Experimental Protocol: Synthesis

-

Rationale: The choice of an acrylate ester (e.g., ethyl acrylate) in Step 1 allows for a controlled reaction. The subsequent base-catalyzed hydrolysis (saponification) in Step 2 is a classic and efficient method for converting esters to carboxylic acids. Acidification is crucial to protonate the carboxylate salt and precipitate the final product.

-

Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq) and absolute ethanol.

-

Stir the solution at room temperature and add ethyl acrylate (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-(4-methylpiperazin-1-yl)propanoate, can be used in the next step without further purification.[6]

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of water and ethanol (1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.0 eq, 2M) to the flask.

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the ester by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. The zwitterionic product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol or acetone to remove impurities.

-

Dry the white solid under vacuum to yield the final product.

-

Purification Insights

For most applications, the precipitated product exhibits sufficient purity. However, for applications requiring higher purity, such as in drug candidate synthesis, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. The zwitterionic nature of the molecule—possessing both a basic tertiary amine and an acidic carboxylic acid—makes it amenable to purification by ion-exchange chromatography if necessary.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard spectroscopic methods are employed for this purpose.

Diagram of the Characterization Workflow

Caption: Logical workflow for the structural confirmation of the final product.

Expected Spectroscopic Data

The structural features of the molecule give rise to a predictable spectroscopic signature. While experimental conditions can cause minor shifts, the following table outlines the expected Nuclear Magnetic Resonance (NMR) data, based on the analysis of similar propanoic acid derivatives.[7]

| Analysis | Expected Chemical Shift (δ ppm) | Attribution |

| ¹H NMR | ~ 2.2-2.4 | Singlet, 3H (-CH₃ on piperazine) |

| ~ 2.4-2.8 | Multiplets, 10H (piperazine ring -CH₂- and propanoic acid -CH₂-CH₂-) | |

| ~ 11-12 | Broad singlet, 1H (carboxylic acid -COOH) | |

| ¹³C NMR | ~ 30-35 | Propanoic acid -CH₂- attached to the carboxyl group |

| ~ 45-47 | N-methyl carbon (-CH₃) | |

| ~ 52-54 | Propanoic acid -CH₂- attached to the piperazine nitrogen | |

| ~ 54-56 | Piperazine ring carbons (-CH₂-N-CH₂-) | |

| ~ 175-178 | Carboxylic acid carbonyl carbon (-COOH) |

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion peak corresponding to its protonated molecular weight [M+H]⁺ at m/z ≈ 173.13.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The piperazine motif is a cornerstone in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and cell permeability.[8]

-

Scaffold for Bioactive Molecules: The terminal carboxylic acid provides a convenient handle for amide bond formation, allowing it to be coupled to various amines. The N-methylpiperazine ring, a tertiary amine, can act as a basic center, which is often crucial for receptor binding or for forming salts to improve a drug's formulation.

-

Linker Technology: The propanoic acid chain acts as a flexible linker, enabling chemists to connect the piperazine headgroup to another pharmacophore at an optimal distance and orientation for interaction with a biological target.

-

Examples in Drug Discovery:

-

Oncology: Piperazine derivatives are integral to numerous kinase inhibitors. For instance, complex molecules containing piperazine moieties have been developed as potent inhibitors of the Mammalian Target of Rapamycin (mTOR), a key regulator of cell growth implicated in cancer.[9]

-

Neuroscience: The piperazine ring is a common feature in agents targeting the central nervous system. Similar structures have been incorporated into antagonists for the neuropeptide Y (NPY) Y2 receptor, which is explored for its potential role in anxiety and mood disorders.[10]

-

General Applications: The propanoic acid scaffold itself is widely explored for developing novel therapeutic agents, including those with anticancer and antioxidant properties.[11]

-

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. This compound requires careful handling due to its potential to cause serious eye damage.

| Safety Aspect | Information | Source |

| GHS Pictogram | GHS05 (Corrosion) | [1][12] |

| Signal Word | Danger | [1][12] |

| Hazard Statement | H318: Causes serious eye damage. | [1][12] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |

| Storage | Store in a freezer under -20°C. Keep sealed in a dry environment. | [3] |

| Storage Class | 11: Combustible Solids | [1][12] |

-

Handling Protocol: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its straightforward synthesis, combined with the strategic placement of its functional groups, makes it a highly valuable building block for drug discovery and materials science. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively leverage this scaffold to construct novel molecules with tailored functions, accelerating the pace of discovery in their respective fields.

References

[1] Sigma-Aldrich. This compound AldrichCPR. [1][12] [13] PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [6] ChemicalBook. 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYL ESTER >98%. [14] ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. [15] PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [3] ChemicalBook. This compound Product Description. [16] Santa Cruz Biotechnology. This compound dihydrochloride. [12] Amerigo Scientific. This compound. [2] Hit2Lead. This compound. [4] BroadPharm. This compound. [5] [17] PubMed. In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. [10] [2] NIH - National Center for Biotechnology Information. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives... [7] [4] NIH - National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor... [9] [5] MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [11] [10] NIH - National Center for Biotechnology Information. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. [8]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hit2Lead | this compound | CAS# 55480-45-0 | MFCD00513444 | BB-4010145 [hit2lead.com]

- 5. This compound, 55480-45-0 | BroadPharm [broadpharm.com]

- 6. 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYL ESTER >98% CAS#: 7148-05-2 [amp.chemicalbook.com]

- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 17. scbt.com [scbt.com]

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)propanoic acid, a key building block in modern medicinal chemistry. While a singular "discovery" manuscript for this compound is not readily identifiable, its history is intrinsically linked to its utility as a versatile intermediate in the synthesis of complex pharmacologically active molecules. This guide details its chemical properties, established synthetic protocols, spectral characterization, and significant applications, with a particular focus on its role in the development of targeted cancer therapies such as Imatinib.

Introduction: A Molecule Defined by its Utility

This compound, also known by various synonyms including 4-Methylpiperazine-1-propanoic acid, has emerged as a compound of significant interest in the field of drug discovery and development. Its structure, which combines a propanoic acid moiety with a 1-methylpiperazine group, imparts a unique set of physicochemical properties that are highly desirable in medicinal chemistry. The propanoic acid offers a versatile handle for amide bond formation, while the methylpiperazine group can enhance aqueous solubility and provides a basic nitrogen center that can be crucial for target engagement and pharmacokinetic profiles.

The historical significance of this compound is less about a celebrated moment of discovery and more about its enabling role in the synthesis of high-impact pharmaceuticals. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), highlighting its value as a reliable and versatile synthetic intermediate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55480-45-0 (for free acid)[1] |

| 59695-29-3 (for dihydrochloride salt)[2] | |

| Molecular Formula | C₈H₁₆N₂O₂[3] |

| Molecular Weight | 172.22 g/mol [3] |

| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N[3] |

| Canonical SMILES | CN1CCN(CC1)CCC(=O)O[3] |

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound is the aza-Michael addition . This reaction involves the conjugate addition of a nucleophilic amine, in this case, 1-methylpiperazine, to an α,β-unsaturated carbonyl compound, typically acrylic acid or one of its esters.

The Aza-Michael Addition: A Robust Synthetic Strategy

The underlying principle of the aza-Michael addition is the reaction of a soft nucleophile (the secondary amine of 1-methylpiperazine) with the electrophilic β-carbon of an acrylic acid derivative. The reaction is typically carried out under mild conditions and is known for its high efficiency and atom economy.

The choice of the acrylic acid derivative (e.g., acrylic acid, methyl acrylate, or ethyl acrylate) can influence the reaction conditions and the subsequent workup procedure. When acrylic acid itself is used, the product is directly obtained. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound via the aza-Michael addition of 1-methylpiperazine to ethyl acrylate, followed by hydrolysis.

Step 1: Aza-Michael Addition

-

To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, ethyl acrylate (1.0-1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-(4-methylpiperazin-1-yl)propanoate.

Step 2: Saponification (Hydrolysis)

-

The crude ester from Step 1 is dissolved in a mixture of ethanol and water.

-

An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq), is added to the solution.

-

The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point (typically around pH 7) with an aqueous acid solution (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.

Self-Validating System: The progress of each step can be rigorously monitored by chromatographic and spectroscopic techniques to ensure complete conversion and identify any potential side products. The final product's identity and purity are confirmed by melting point, NMR, and mass spectrometry, ensuring the protocol's trustworthiness.

Spectral Characterization

Accurate characterization is paramount for confirming the structure and purity of this compound. Below are the expected spectral data.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.0-2.4 (m, 8H, piperazine ring protons), ~2.7 (t, 2H, -CH₂-COOH), ~2.5 (t, 2H, -N-CH₂-), 2.2 (s, 3H, -N-CH₃). The carboxylic acid proton is often broad or not observed. |

| ¹³C NMR | δ (ppm): ~175 (-COOH), ~55 (piperazine -CH₂-), ~53 (piperazine -CH₂-), ~46 (-N-CH₃), ~32 (-CH₂-COOH). |

| Mass Spec (ESI+) | m/z: 173.13 [M+H]⁺ |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Applications in Drug Development

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the synthesis of APIs. The 1-methylpiperazine moiety is a common feature in many drugs due to its ability to improve pharmacokinetic properties.

Key Intermediate in the Synthesis of Imatinib Precursors

While not a direct precursor in the most common industrial synthesis of the groundbreaking anti-cancer drug Imatinib (Gleevec®), this compound is a close structural analog to a key side-chain intermediate. The synthesis of Imatinib involves the coupling of a pyrimidine-aniline core with a side chain containing the 4-methylpiperazin-1-ylmethylbenzoyl moiety.[3] The synthesis of this side chain, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, often starts from p-toluic acid or a related derivative.[4][5] this compound represents an alternative or related building block for constructing similar side chains in other kinase inhibitors or drug candidates.

The development of large-scale, asymmetric syntheses for chiral analogs, such as (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid by AstraZeneca, further underscores the importance of this chemical scaffold in the pharmaceutical industry.[6] These advanced synthetic routes often start from readily available chiral precursors like amino acids and employ sophisticated chemical transformations to install the methylpiperazine moiety with high stereocontrol.

Conclusion

This compound is a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. While its own "discovery" may be humble and rooted in the fundamental principles of organic synthesis, its impact is amplified through its incorporation into life-saving medicines. This guide has provided a detailed overview of its synthesis, characterization, and application, offering researchers and drug development professionals a solid foundation for utilizing this valuable intermediate in their own work. The continued exploration of new synthetic routes and applications for this and related compounds will undoubtedly contribute to the development of the next generation of therapeutics.

References

- Title: Imatinib production process.

- Title: Method for synthesizing Imatinib.

- Title: Process for the preparation of imatinib base.

-

Title: Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Source: ACS Publications - American Chemical Society. URL: [Link]

-

Title: Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Source: PMC - PubMed Central. URL: [Link]

-

Title: this compound. Source: Amerigo Scientific. URL: [Link]

-

Title: Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Source: ACS Publications. URL: [Link]

-

Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Source: MDPI. URL: [Link]

-

Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Source: MDPI. URL: [Link]

-

Title: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Source: Consensus. URL: [Link]

- Title: Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Title: 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064. Source: PubChem. URL: [Link]

- Title: A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts [mdpi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

A Strategic Guide to Elucidating the Mechanism of Action for 3-(4-Methylpiperazin-1-yl)propanoic acid

Preamble: Charting a Course into the Unknown